5-(Piperidin-1-yl)pyrazine-2-carboxylic acid
Overview
Description
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a compound with the CAS Number: 1210707-88-2 . It has a molecular weight of 207.23 . The IUPAC name for this compound is 5-(1-piperidinyl)-2-pyrazinecarboxylic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 207.23 .Scientific Research Applications
1. Inhibitory Activity on Adhesion Molecules
Research by Kaneko et al. (2004) explored novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine. These compounds were evaluated for their inhibitory activity on adhesion molecules like ICAM-1. Notably, a compound in this series exhibited potent oral inhibitory activities against neutrophil migration in inflammation models and showed therapeutic effects in arthritis models in rats (Kaneko et al., 2004).
2. Role in Novel Heterocyclic Amino Acids Synthesis
Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds were synthesized as novel heterocyclic amino acids for use as achiral and chiral building blocks. The study confirms the structure of these novel compounds via NMR spectroscopy and HRMS investigation (Matulevičiūtė et al., 2021).
3. Development of Anticholinesterase Agents
In a study by Altıntop (2020), pyrazolines, which are important due to their potential applications in treating diseases like neurodegenerative disorders, were synthesized and evaluated for their anticholinesterase effects. Piperidine derivatives in this study were found to be effective on cholinesterases, indicating their potential in treating related diseases (Altıntop, 2020).
4. Synthesis of Aurora Kinase Inhibitors
A study on Aurora kinase inhibitors by ヘンリー,ジェームズ (2006) mentioned compounds including piperidine-4-carboxylic acid derivatives as potential cancer treatments. The study highlights the significance of these compounds in the context of Aurora A inhibition, crucial in cancer therapy (ヘンリー,ジェームズ, 2006).
5. Application in Coordination and Topology of Metal-Organic Frameworks
Liu et al. (2013) studied the coordination behavior of azaarylpyrazole carboxylic acids with cadmium iodide. This research is significant in understanding the diverse structures and properties that can arise from such coordination, offering insights into the development of new materials with specific characteristics (Liu et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5-piperidin-1-ylpyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLRZFZELFDDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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